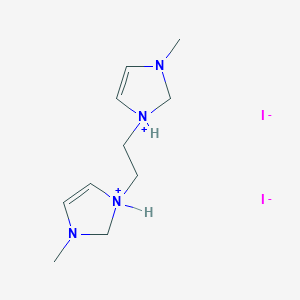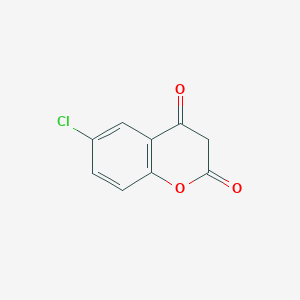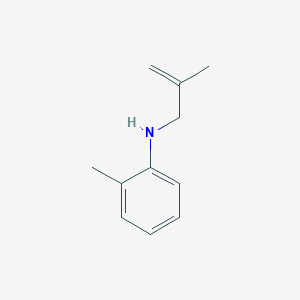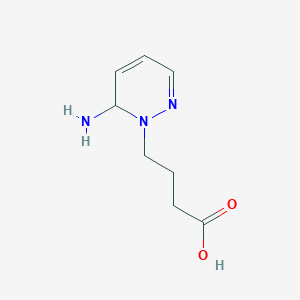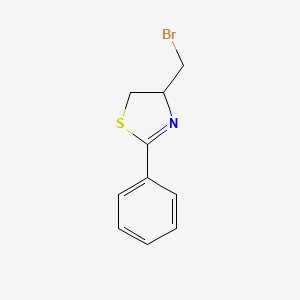![molecular formula C20H23BrO B14271363 2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one CAS No. 138794-95-3](/img/structure/B14271363.png)
2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound features a bromine atom attached to the ethanone group, which is further connected to a biphenyl structure with a hexyl substituent. The presence of the bromine atom and the biphenyl structure makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing conditions.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific application and context .
類似化合物との比較
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hexyl group.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a hexyl group.
2-Bromo-1-(4-nitrophenyl)ethan-1-one: Similar structure but with a nitro group instead of a hexyl group.
Uniqueness
The uniqueness of 2-Bromo-1-(4’-hexyl[1,1’-biphenyl]-4-yl)ethan-1-one lies in its hexyl-substituted biphenyl structure, which can impart distinct physical and chemical properties compared to other similar compounds
特性
CAS番号 |
138794-95-3 |
|---|---|
分子式 |
C20H23BrO |
分子量 |
359.3 g/mol |
IUPAC名 |
2-bromo-1-[4-(4-hexylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H23BrO/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20(22)15-21/h7-14H,2-6,15H2,1H3 |
InChIキー |
VDSLVWSHNVEIQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


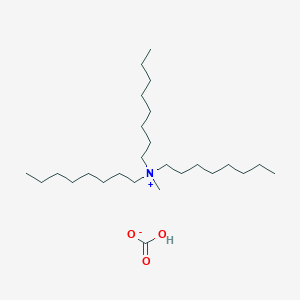
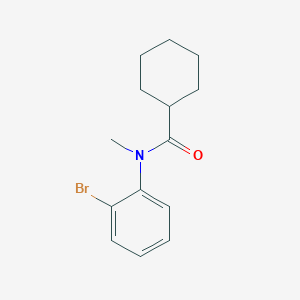

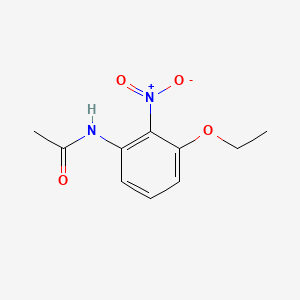

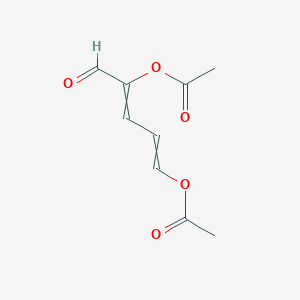
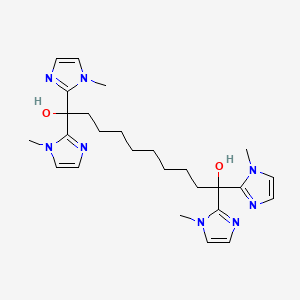
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
